4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole

Medicinal Chemistry Organic Synthesis Epigenetic Probe Development

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole (CAS 303985-12-8, C₁₂H₁₂BrNO₃S, MW 330.2) is a heterobifunctional building block that marries a 3,5-dimethylisoxazole acetyl-lysine bioisostere with a 4-bromophenyl sulfone moiety via a methylene linker. The 3,5-dimethylisoxazole core was pharmacologically validated as a novel acetyl-lysine–mimetic bromodomain ligand scaffold , and the sulfone linker provides a higher oxidation state module (S=O₂ vs.

Molecular Formula C12H12BrNO3S
Molecular Weight 330.2
CAS No. 303985-12-8
Cat. No. B2651055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole
CAS303985-12-8
Molecular FormulaC12H12BrNO3S
Molecular Weight330.2
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H12BrNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
InChIKeyKPWSVLZVOCIDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole (CAS 303985-12-8): Chemical-Biological Profile & Procurement-Grade Evidence Summary


4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole (CAS 303985-12-8, C₁₂H₁₂BrNO₃S, MW 330.2) is a heterobifunctional building block that marries a 3,5-dimethylisoxazole acetyl-lysine bioisostere with a 4-bromophenyl sulfone moiety via a methylene linker [1][2]. The 3,5-dimethylisoxazole core was pharmacologically validated as a novel acetyl-lysine–mimetic bromodomain ligand scaffold [1], and the sulfone linker provides a higher oxidation state module (S=O₂ vs. S=O) enabling distinct chemical reactivity and metabolic stability relative to in-class analogs [3]. Commercially supplied primarily by Key Organics at 90% purity , this compound serves as a versatile intermediate for synthesizing BET bromodomain probes, dual-target epigenetic inhibitors, and sulfone-containing focused libraries.

Why 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole Cannot Be Interchanged with Generic 3,5-Dimethylisoxazole Analogs


Despite sharing the 3,5-dimethylisoxazole pharmacophore, simple substitution of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole with its closest analogs is not scientifically sound because the 4-position substituent governs both target binding and physicochemical properties. The bromophenyl-sulfonyl-methyl motif introduces a unique combination of halogen-bonding capability (4-Br), hydrogen-bond acceptor geometry (sulfone S=O₂), and conformational flexibility (methylene linker) that cannot be replicated by directly attached 4-aryl analogs (lacking the sulfone spacer) [1], nor by the corresponding sulfinyl (S=O) congeners, which differ in oxidation state, polarity, and metabolic susceptibility [2]. Even the 4-methylphenyl-sulfonyl-methyl analog (CAS 116445-98-8) lacks the heavy-atom bromine essential for X-ray phasing, anomalous scattering in crystallography, and potential halogen-π interactions . These molecular distinctions translate into measurable differences in synthetic utility, spectroscopic detectability, and biological target engagement that make generic interchange inadvisable for reproducible research.

Quantitative Differentiation Evidence: 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole vs. Closest Analogs


Oxidation State & Chemical Stability Advantage Over the Sulfinyl (S=O) Analog

The target compound contains a sulfone group (S=O₂, oxidation state +4), whereas the directly analogous sulfinyl compound (CAS 303985-11-7) contains a sulfoxide (S=O, oxidation state +2). Sulfones are chemically inert toward further oxidation and reduction under standard biological and synthetic conditions, while sulfoxides are susceptible to both oxidative conversion to sulfones and reductive conversion to sulfides. This oxidation-state difference is quantified by the molecular formula shift: target C₁₂H₁₂BrNO₃S (MW 330.2) vs. sulfinyl analog C₁₂H₁₂BrNO₂S (MW 314.2) — a net difference of one oxygen atom (15.99 Da) . In metabolic stability assays, aryl sulfones routinely exhibit >90% remaining after 2 h in human liver microsomes, whereas corresponding sulfoxides can be reduced by hepatic enzymes [1].

Medicinal Chemistry Organic Synthesis Epigenetic Probe Development

Heavy-Atom Bromine Advantage Over 4-Methylphenyl-Sulfonyl-Methyl Analog for Crystallography & Mass Spectrometry

The target compound bears a para-bromine substituent on the phenyl ring, whereas the closest non-halogenated sulfone analog (CAS 116445-98-8) carries a para-methyl group. The bromine atom introduces a distinctive isotopic signature (⁷⁹Br:⁸¹Br ~1:1 natural abundance) that is quantitatively exploitable in mass spectrometry for unequivocal detection at trace levels. In X-ray crystallography, bromine provides significant anomalous scattering (f'' at Cu Kα ≈ 1.5 e⁻), enabling experimental phasing of protein-ligand co-crystal structures; the methyl analog lacks this capability entirely [1]. The molecular weight difference is +64.87 Da (330.2 vs. 265.33), which also alters LogP by an estimated +0.8 to +1.2 units based on Hansch π constants (Br π = +0.86 vs. CH₃ π = +0.56; additional MW effect) [2].

Structural Biology X-ray Crystallography Mass Spectrometry

Methylene Linker Conformational Flexibility vs. Direct 4-Aryl Attachment

The target compound features a methylene (-CH₂-) spacer between the isoxazole core and the sulfone group, whereas 4-(4-bromophenyl)-3,5-dimethylisoxazole (CAS 154822-67-0) connects the aryl ring directly to the isoxazole. The methylene insertion increases the rotatable bond count by 1 (from 1 to 2) and extends the distance from the isoxazole C4 to the aromatic centroid from ~2.8 Å to ~4.5 Å (estimated from standard bond lengths). Published SAR for 3,5-dimethylisoxazole bromodomain ligands demonstrates that 4-substituent geometry profoundly affects BRD4(1) binding: directly attached 4-aryl compounds typically exhibit IC₅₀ values >50 μM, whereas optimized sulfonamide-linked analogs achieve IC₅₀ <5 μM by reaching deeper into the acetyl-lysine binding pocket [1].

Medicinal Chemistry BET Bromodomain Inhibition Structure-Based Design

Commercially Documented Purity and Supplier Traceability vs. Uncharacterized Analogs

The target compound is supplied by Key Organics with a documented purity of 90% . In contrast, the sulfinyl analog (CAS 303985-11-7) and many other in-class analogs lack publicly disclosed purity specifications from identified suppliers, introducing procurement risk. For building blocks used in multi-step synthesis, a 90% purity floor with a named manufacturer enables researchers to calculate required equivalents accurately and troubleshoot impurity profiles, whereas compounds sold without purity data (or only through unverifiable aggregators) introduce batch-to-batch variability that can confound SAR interpretation [1].

Chemical Procurement Quality Control Reproducibility

BET Bromodomain Ligand Class Validation: Scaffold Provenance in Peer-Reviewed Pharmacology

The 3,5-dimethylisoxazole core carried by the target compound was established as an acetyl-lysine–mimetic bromodomain ligand scaffold through fragment-based screening and X-ray crystallography. Compound 4d (a 4-substituted 3,5-dimethylisoxazole) achieved IC₅₀ values of <5 μM against BRD2(1) and BRD4(1) in AlphaScreen peptide displacement assays [1]. Subsequent optimization yielded sulfonamide-linked derivatives with IC₅₀ values as low as 30 nM for BRD4(1) and antiproliferative EC₅₀ in MV4;11 AML cells (162–480 nM) [2]. While the target compound itself has not been reported in these specific assays, its structural features (3,5-dimethylisoxazole + sulfone linker + bromophenyl) position it within the pharmacophore space that produced the most potent BET inhibitors in this chemical series.

Epigenetics BET Bromodomain Fragment-Based Drug Discovery

High-Value Procurement & Application Scenarios for 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole (303985-12-8)


Synthesis of Focused Bromodomain Inhibitor Libraries via Late-Stage Functionalization

The bromine atom at the para-position of the phenyl ring serves as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse 4-aryl-sulfonylmethyl-3,5-dimethylisoxazole analogs for BET bromodomain screening. This late-stage diversification strategy leverages the core scaffold's validated acetyl-lysine mimetic pharmacology [1] while the sulfone linker ensures metabolic stability in subsequent cellular assays [2].

X-ray Crystallographic Phasing of BRD4–Ligand Co-Crystal Structures

The para-bromine substituent provides anomalous scattering (f'' ~1.5 e⁻ at Cu Kα) suitable for single-wavelength anomalous diffraction (SAD) phasing [3]. When the target compound or its derivatives are soaked into BRD4 bromodomain crystals, the bromine atom enables unambiguous electron density assignment, accelerating structure-based optimization of BET inhibitors.

Dual-Target Epigenetic Probe Synthesis via Sulfone Linker Elaboration

The sulfone moiety can be further functionalized or serve as a stable linker to append HDAC inhibitor warheads (e.g., hydroxamic acids), generating BRD4/HDAC dual inhibitors [4]. The sulfone's resistance to metabolic reduction ensures that the linker remains intact in cellular assays, a key advantage over sulfoxide- or sulfide-linked congeners.

Analytical Standard for LC-MS Method Development in Drug Metabolism Studies

The characteristic isotopic doublet of bromine (⁷⁹Br:⁸¹Br ~1:1) enables the target compound to serve as an internal standard or reference material for developing sensitive LC-MS/MS methods to detect sulfone-containing BET inhibitor metabolites in biological matrices. This analytical utility is absent in non-halogenated analogs .

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